molecular formula C19H24N4O4 B4535996 4-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

4-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4535996
M. Wt: 372.4 g/mol
InChI Key: CHJZWJNBAFZJPY-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine core substituted with a pyridin-2-yl group and a 3,4,5-trimethoxyphenyl carboxamide moiety. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer agents due to its ability to mimic tubulin-binding motifs, while the piperazine-pyridine scaffold may enhance solubility and modulate target interactions .

Properties

IUPAC Name

4-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-25-15-12-14(13-16(26-2)18(15)27-3)21-19(24)23-10-8-22(9-11-23)17-6-4-5-7-20-17/h4-7,12-13H,8-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJZWJNBAFZJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative and the piperazine core.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a trimethoxyphenyl halide and the piperazine-pyridine intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the piperazine ring with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or trimethoxyphenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Modifications vs. Target Compound Biological Relevance (if reported) Reference
1-(4-(6-Methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl)phenyl)piperazine Piperazine + pyridin-3-yl + trimethoxyphenyl Pyridin-3-yl instead of pyridin-2-yl; no carboxamide Kinase inhibition (ALK2)
N-(6-Chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Thiazole-pyrimidine + trimethoxyphenyl Thiazole-pyrimidine core instead of piperazine Antiproliferative activity
2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide Acetamide + trimethoxyphenyl Simple acetamide; lacks piperazine and pyridine Intermediate in synthesis
N-(3,4,5-Trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolopyrimidine + trimethoxyphenyl Pyrrolopyrimidine core instead of piperazine Not specified
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Piperazine-carboxamide + halogenated pyridine Trifluoromethyl groups on pyridine and phenyl Phosphopantetheinyl transferase inhibition

Key Observations:

  • Pyridine Position Matters: Substitution at pyridin-2-yl (target compound) vs.
  • Core Heterocycle Influences Activity: Thiazole-pyrimidine () and pyrrolopyrimidine () analogs exhibit antiproliferative effects, suggesting the target compound’s piperazine core may offer distinct binding modes.
  • Trimethoxyphenyl as a Constant: All analogs retain the 3,4,5-trimethoxyphenyl group, underscoring its role in tubulin binding or hydrophobic interactions.

Pharmacological and Physicochemical Considerations

  • Solubility: Piperazine and pyridine moieties improve aqueous solubility compared to purely aromatic analogs (e.g., ).
  • Target Selectivity: Pyridin-2-yl substitution may favor interactions with kinases (e.g., ALK2 ) over tubulin, unlike trimethoxyphenyl-thiazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
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4-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

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